molecular formula C6H10N2O B3047297 2,5-Diazaspiro[3.4]octan-6-one CAS No. 1373028-77-3

2,5-Diazaspiro[3.4]octan-6-one

Cat. No.: B3047297
CAS No.: 1373028-77-3
M. Wt: 126.16
InChI Key: REKWJRHNHOEKKU-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered ring and a four-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octan-6-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. For instance, one approach involves the reaction of a cyclopentanone derivative with an aziridine under basic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2,5-Diazaspiro[3.4]octan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist at sigma-1 receptors, enhancing the analgesic effect of opioids and reducing opioid tolerance. This interaction involves binding to the receptor and modulating its activity, which in turn affects downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.

    2-Azaspiro[3.4]octane: This compound lacks one of the nitrogen atoms present in 2,5-Diazaspiro[3.4]octan-6-one.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms at distinct positions. This structural feature contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2,5-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-2-6(8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKWJRHNHOEKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305994
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373028-77-3
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373028-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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